
4-Tert-butyl-2-iodo-aniline
Descripción general
Descripción
4-Tert-butyl-2-iodo-aniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl or alkyl groups. This compound features a tert-butyl group and an iodine atom attached to the benzene ring, making it a valuable intermediate in organic synthesis and various chemical reactions.
Aplicaciones Científicas De Investigación
4-Tert-butyl-2-iodo-aniline has several applications in scientific research:
Mecanismo De Acción
Target of Action
Compounds with a similar structure, such as t-butylhydroquinone, have been found to interact with hemagglutinin in influenza a virus
Mode of Action
Related compounds like t-butylhydroquinone and its oxidation product, tert-butylbenzoquinone (tbbq), have been reported to have antibacterial activity . The exact interaction of these compounds with their targets and the resulting changes are still under investigation.
Biochemical Pathways
The tert-butyl group has been highlighted for its unique reactivity pattern and its implications in biosynthetic and biodegradation pathways .
Pharmacokinetics
For instance, a study on a pyrrole carboxamide ERK5 Kinase Domain Inhibitor, which contains a tert-butyl group, discussed the optimization of potency and in vitro pharmacokinetic parameters .
Result of Action
Related compounds like t-butylhydroquinone and its oxidation product, tert-butylbenzoquinone (tbbq), have been reported to have antibacterial activity .
Action Environment
It’s worth noting that certain chemicals with a tert-butyl group have been classified as persistent, bioaccumulative, and toxic (pbt) chemicals, indicating that they can build up in the environment over time and potentially pose risks for exposed populations .
Safety and Hazards
Direcciones Futuras
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-2-iodo-aniline typically involves the iodination of 4-(Tert-butyl)aniline. One common method is the Sandmeyer reaction, where 4-(Tert-butyl)aniline is first diazotized using sodium nitrite and hydrochloric acid, followed by treatment with potassium iodide to introduce the iodine atom . The reaction conditions usually involve low temperatures to stabilize the diazonium intermediate.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which offer better control over reaction parameters and improved safety. The use of flow reactors also allows for the efficient handling of hazardous reagents and intermediates .
Análisis De Reacciones Químicas
Types of Reactions
4-Tert-butyl-2-iodo-aniline undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form anilines with different substituents.
Electrophilic Aromatic Substitution: The tert-butyl group directs incoming electrophiles to the ortho and para positions on the benzene ring.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Quinones: Formed through oxidation reactions.
Substituted Anilines: Formed through reduction reactions.
Comparación Con Compuestos Similares
Similar Compounds
4-(Tert-butyl)aniline: Lacks the iodine atom and has different reactivity and applications.
2-Iodoaniline: Lacks the tert-butyl group and has different steric and electronic properties.
4-Iodoaniline: Similar structure but without the tert-butyl group, leading to different reactivity.
Uniqueness
4-Tert-butyl-2-iodo-aniline is unique due to the presence of both the tert-butyl group and the iodine atom, which confer distinct steric and electronic properties. These features make it a versatile intermediate in organic synthesis and various chemical reactions, offering unique reactivity and selectivity compared to similar compounds .
Propiedades
IUPAC Name |
4-tert-butyl-2-iodoaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14IN/c1-10(2,3)7-4-5-9(12)8(11)6-7/h4-6H,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDJKVBYMDRNYHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
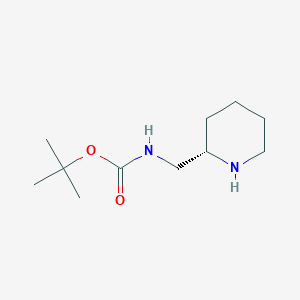
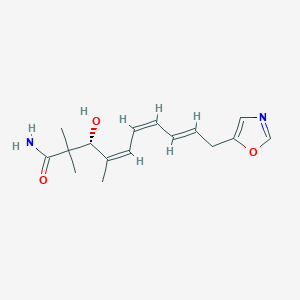
![3-[4-[2-(2,5-Dichloro-4-nitrophenyl)ethenyl]-1-piperazinyl]-1,2-benzisothiazole](/img/structure/B143887.png)
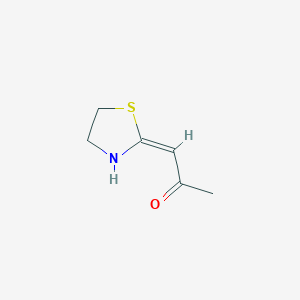


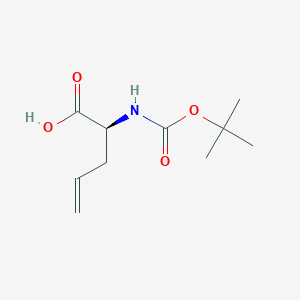
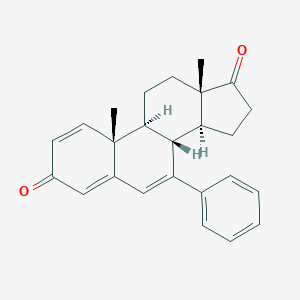
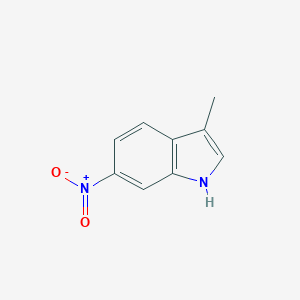
![[(2R,3R,4S,5R)-4-benzoyloxy-3-hydroxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl benzoate](/img/structure/B143901.png)

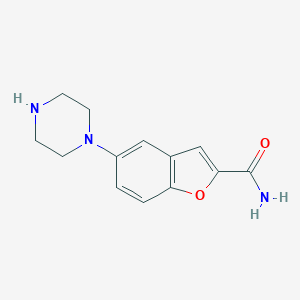
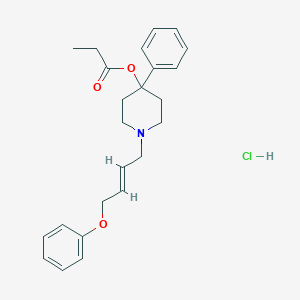
![(2S,3S)-3-[(1R)-2-Amino-1-hydroxyethyl]oxirane-2-carboxamide](/img/structure/B143906.png)
